![molecular formula C9H10BrNO3 B1524289 3-Amino-5-bromo-4-methoxy-benzoic acid methyl ester CAS No. 40258-74-0](/img/structure/B1524289.png)
3-Amino-5-bromo-4-methoxy-benzoic acid methyl ester
Overview
Description
“3-Amino-5-bromo-4-methoxy-benzoic acid methyl ester” is a chemical compound. It is an isomer of 4-methoxybenzoic acid . The compound has a molecular weight of 260.09 .
Molecular Structure Analysis
The molecular structure of “3-Amino-5-bromo-4-methoxy-benzoic acid methyl ester” is represented by the InChI code1S/C9H10BrNO3/c1-13-7-4-5 (9 (12)14-2)3-6 (10)8 (7)11/h3-4H,11H2,1-2H3
. This indicates the presence of 9 carbon atoms, 10 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 3 oxygen atoms in the molecule.
Scientific Research Applications
Synthesis of VEGFR-2 Inhibitors
Compounds similar to “3-Amino-5-bromo-4-methoxy-benzoic acid methyl ester” have been used as reactants in the synthesis of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors . These inhibitors can play a role in cancer treatment by blocking the VEGFR-2 pathway, which is involved in tumor growth and angiogenesis.
Tubulin Polymerization Inhibitors
Related compounds have also been used in the preparation of dihydroisoquinoline compounds that act as tubulin polymerization inhibitors . These inhibitors can potentially be used in cancer therapy as they disrupt the microtubule functions necessary for cell division.
Synthesis of Aminobenzacridines
Aminobenzacridines, which have potential applications in pharmaceuticals and organic materials, can be synthesized using similar methoxy-benzoic acid derivatives .
Synthesis of Dibenzo[b,f]thiepin Derivatives
Derivatives like “3-Amino-5-bromo-4-methoxy-benzoic acid methyl ester” may be used in synthesizing dibenzo[b,f]thiepin derivatives, which have applications in medicinal chemistry .
Safety and Hazards
properties
IUPAC Name |
methyl 3-amino-5-bromo-4-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-13-8-6(10)3-5(4-7(8)11)9(12)14-2/h3-4H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCQPIBSIRPHGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679530 | |
Record name | Methyl 3-amino-5-bromo-4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-5-bromo-4-methoxybenzoate | |
CAS RN |
40258-74-0 | |
Record name | Methyl 3-amino-5-bromo-4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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